molecular formula C16H11ClN2O B12706034 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- CAS No. 89069-63-6

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl-

Cat. No.: B12706034
CAS No.: 89069-63-6
M. Wt: 282.72 g/mol
InChI Key: JGSSFNWRVIIELL-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-chlorophenyl and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- typically involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with various alkyl or aryl isothiocyanates, followed by methylation with dimethyl sulfate . This method yields the desired compound with high efficiency under mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise as an antiviral and antibacterial agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt vital biological processes in pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms.

Properties

CAS No.

89069-63-6

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C16H11ClN2O/c17-13-8-4-5-9-14(13)19-15(20)10-11-18-16(19)12-6-2-1-3-7-12/h1-11H

InChI Key

JGSSFNWRVIIELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC=C3Cl

Origin of Product

United States

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